

# Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 3-hydroxypropanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-hydroxypropanoate**, a key building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

## Spectroscopic Data Summary

The empirical formula for **Methyl 3-hydroxypropanoate** is  $C_4H_8O_3$ , with a molecular weight of 104.10 g/mol. [1][2] Spectroscopic analysis confirms the structure, which consists of a methyl ester and a primary alcohol functional group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum of **Methyl 3-hydroxypropanoate** in deuterated chloroform ( $CDCl_3$ ) exhibits three distinct signals.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.88	Triplet	2H	-CH <sub>2</sub> - (adjacent to -OH)
~3.71	Singlet	3H	-OCH <sub>3</sub> (methyl ester)
~2.57	Triplet	2H	-CH <sub>2</sub> - (adjacent to C=O)

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The proton-decoupled <sup>13</sup>C NMR spectrum displays four signals, corresponding to the four unique carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~172	C=O (ester carbonyl)
~59	-CH <sub>2</sub> - (adjacent to -OH)
~52	-OCH <sub>3</sub> (methyl ester)
~38	-CH <sub>2</sub> - (adjacent to C=O)

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 3-hydroxypropanoate** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2950	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1170	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Methyl 3-hydroxypropanoate** results in a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
104	Moderate	$[M]^+$ (Molecular Ion)
73	High	$[M - OCH_3]^+$
59	Moderate	$[COOCH_3]^+$
45	High	$[CH_2CH_2OH]^+$
31	High	$[OCH_3]^+$

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **Methyl 3-hydroxypropanoate** in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.[\[3\]](#)[\[4\]](#)

$^1H$  NMR Acquisition:

- The sample is placed in the NMR spectrometer.
- A standard single-pulse experiment is typically used.[\[3\]](#)

- A relaxation delay of 1-5 seconds is employed between pulses to ensure full relaxation of the protons.
- Data is acquired and processed using appropriate software to obtain the spectrum.

#### <sup>13</sup>C NMR Acquisition:

- A higher concentration of the sample (50-100 mg) is often required due to the low natural abundance of the <sup>13</sup>C isotope.[5]
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
- A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Neat Liquid):

- Place a drop of neat **Methyl 3-hydroxypropanoate** onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film.

#### FTIR Analysis:

- The prepared sample is placed in the sample holder of an FTIR spectrometer.
- A background spectrum of the empty salt plates is recorded.
- The sample spectrum is then acquired, typically over the range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry

#### Sample Introduction and Ionization (GC-MS with Electron Ionization):

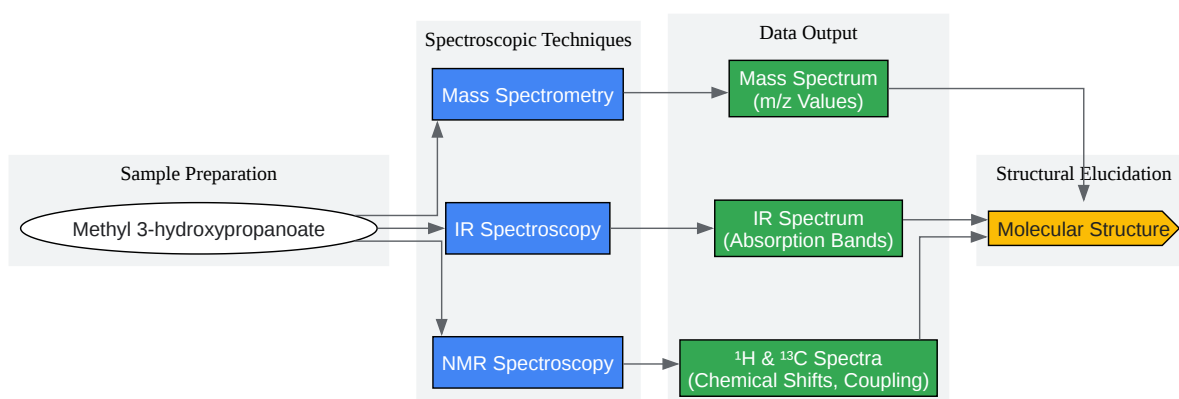
- The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

- The separated compound then enters the mass spectrometer.
- In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

#### Mass Analysis:

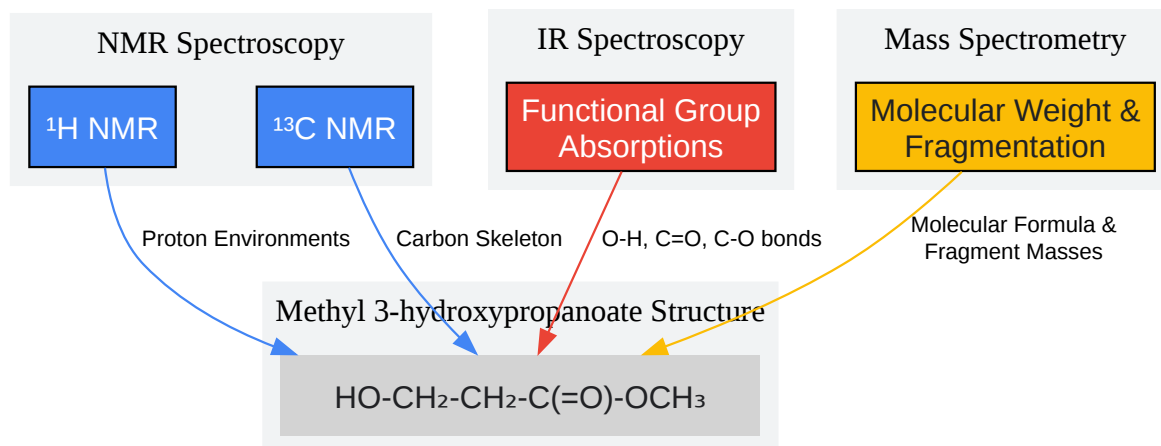
- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative intensity versus  $m/z$ .

## Visualizations



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A flowchart illustrating the general workflow for spectroscopic analysis.



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Relationship between spectroscopic techniques and structural information.

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